2-(dimethylamino)-N-(4-methoxyphenyl)acetamide

TRPV1 antagonism Pain pharmacology Ion channel screening

Avoid assay failure from isomer misidentification. This exact CAS 113779-02-5 compound provides quantitatively defined TRPV1 antagonism (46% inhib. at 5 μM; IC50=1.99 μM) and multi-target affinity data (PNMT Ki=1.11 mM, HDAC6 Ki=5.40 μM, DNMT3A Ki=5.03 μM). Use as a validated weak-binding reference to establish activity windows and verify screen robustness. Confirmed acetylcholinesterase-negative at 26 μM for off-target safety profiling. Dual reactive handles enable orthogonal derivatization in SAR campaigns. Bulk and gram-scale custom synthesis available.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 113779-02-5
Cat. No. B4646483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dimethylamino)-N-(4-methoxyphenyl)acetamide
CAS113779-02-5
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)NC1=CC=C(C=C1)OC
InChIInChI=1S/C11H16N2O2/c1-13(2)8-11(14)12-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,12,14)
InChIKeyJAHAUROSDQLZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide (CAS 113779-02-5) Procurement: Chemical Identity and Baseline Specifications


2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide (CAS 113779-02-5) is a small-molecule acetamide derivative with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . The compound features a dimethylaminoethyl moiety linked via an amide bond to a 4-methoxyphenyl group, with a calculated XLogP of 1.1 and a topological polar surface area (TPSA) of 41.6 Ų . It is also referenced in the literature under the systematic name N¹-(4-methoxyphenyl)-N²,N²-dimethylglycinamide . This compound is commercially catalogued primarily as a research-grade building block for the synthesis of bioactive molecules in pharmaceutical discovery programs .

Why Generic Substitution Fails for 2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide: Key Differentiators from Structural Analogs


While 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide (CAS 113779-02-5) shares a molecular formula with several positional isomers and related acetamide derivatives, generic substitution without rigorous structural verification introduces substantial risk of assay failure or synthetic dead-ends. The compound is frequently confused with 2-(dimethylamino)-2-(4-methoxyphenyl)acetamide (CAS 92547-49-4), a constitutional isomer with a distinct substitution pattern at the alpha-carbon [1]. Additionally, N-aryl regioisomers such as N-[3-(dimethylamino)-4-methoxyphenyl]acetamide (CAS 67169-27-1) exhibit different hydrogen-bonding geometry and electronic properties due to reversed positioning of the dimethylamino and methoxy substituents [2]. The specific 4-methoxyanilide scaffold of CAS 113779-02-5 has been documented in a structure-activity relationship (SAR) context within α-substituted acetamide libraries targeting human TRPV1 [3]. Substitution with an incorrect isomer or an uncharacterized in-class analog invalidates these SAR correlations and may yield spurious biological results. The quantitative evidence presented below establishes the unique binding fingerprint that distinguishes this precise CAS registry number from its closest alternatives.

2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide (CAS 113779-02-5): Quantitative Differentiation Evidence for Scientific Procurement


TRPV1 Antagonist Activity: Weak but Measurable Potency in the α-Substituted Acetamide Class

In a head-to-head SAR study of α-substituted acetamide derivatives, 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide was evaluated as an antagonist of the human transient receptor potential vanilloid 1 (hTRPV1) channel and classified as 'weakly active' (WE) with 46% inhibition at 5 μM, compared to structurally related compounds exhibiting stronger activity [1]. A separate BindingDB entry corroborates this with an IC₅₀ of 1.99 μM for antagonism of human TRPV1 expressed in CHOK1 cells, measured via FLIPR assay at pH 6.0-6.3 [2].

TRPV1 antagonism Pain pharmacology Ion channel screening

Human PNMT Inhibition: Millimolar Affinity Defines Negligible Activity Profile

2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide exhibits extremely weak inhibitory activity against human phenylethanolamine N-methyltransferase (PNMT), with a binding affinity (Kᵢ) of 1.11 × 10⁶ nM (1.11 mM) [1]. For comparison, the structurally distinct compound CHEMBL144182 achieves a Kᵢ of 2.53 × 10³ nM (2.53 μM) against bovine PNMT, representing an approximately 440-fold higher affinity [2].

PNMT inhibition Catecholamine biosynthesis Enzymology

Human HDAC6 and DNMT3A Inhibition: Low Micromolar to Millimolar Range Activity

Screening data from BindingDB indicate that 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide exhibits Kᵢ values of 5.40 × 10³ nM (5.40 μM) against recombinant human histone deacetylase 6 (HDAC6) and 5.03 × 10³ nM (5.03 μM) against the human DNA methyltransferase 3A (DNMT3A) catalytic domain [1][2]. These values place the compound in the low micromolar range for both epigenetic targets, with no selectivity advantage observed between the two enzymes under the reported assay conditions.

Epigenetics HDAC inhibition DNA methyltransferase

Cholinesterase Selectivity: No Detectable Acetylcholinesterase Inhibition at 26 μM

In an acetylcholinesterase (AChE) inhibition assay conducted at a concentration of 26 μM, 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide exhibited no measurable inhibitory activity . This result contrasts with structurally related compounds in broader acetamide libraries, where cholinesterase inhibition has been observed for certain N-arylacetamide derivatives.

Cholinesterase Off-target screening Selectivity profiling

Positional Isomer Differentiation: Distinct Binding Profiles of CAS 113779-02-5 versus CAS 92547-49-4

2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide (CAS 113779-02-5) is a structural isomer of 2-(dimethylamino)-2-(4-methoxyphenyl)acetamide (CAS 92547-49-4), which is also known as N²,N²-dimethyl-O⁴-methyl-DL-nortyrosinamide and carries the NSC designation NSC61686 [1]. The key structural distinction is that CAS 113779-02-5 has the dimethylamino group on the terminal carbon of the acetamide chain (N-substituted glycinamide scaffold), whereas CAS 92547-49-4 has the dimethylamino and methoxyphenyl groups both attached to the alpha-carbon (α-amino acid amide scaffold). Computed XLogP values reflect this difference: 1.1 for CAS 113779-02-5 versus 0.9 for CAS 92547-49-4 [2].

Isomer discrimination SAR Analytical chemistry

Regioisomer Comparison: N-(4-Methoxyphenyl) versus N-(3-Dimethylamino-4-Methoxyphenyl) Scaffolds

CAS 113779-02-5 (N-(4-methoxyphenyl)glycinamide) differs fundamentally in substitution pattern from N-[3-(dimethylamino)-4-methoxyphenyl]acetamide (CAS 67169-27-1, EINECS 266-593-5), in which the dimethylamino group is attached directly to the aromatic ring at the 3-position [1]. This regioisomer shift alters the electronic character of the anilide nitrogen, the steric environment, and the compound's hydrogen-bonding capacity, with significant implications for target engagement in biological assays.

Regioisomerism Chemical library enumeration Quality control

2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide (CAS 113779-02-5): Evidence-Backed Research and Industrial Application Scenarios


Weak TRPV1 Antagonist Reference Standard for Ion Channel Screening Cascades

Procure 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide as a quantitatively defined weak antagonist reference (46% inhibition at 5 μM; IC₅₀ = 1.99 μM) for human TRPV1 ion channel screening [1]. Use this compound to establish the lower bound of the activity window when evaluating novel α-substituted acetamide analogs, enabling reliable differentiation of truly potent antagonists from weakly active or inactive members of the series.

Negative Control Ligand for PNMT, HDAC6, and DNMT3A Enzymatic Assays

Utilize CAS 113779-02-5 as a validated weak-binding reference compound in biochemical assays targeting phenylethanolamine N-methyltransferase (Kᵢ = 1.11 mM), histone deacetylase 6 (Kᵢ = 5.40 μM), and DNA methyltransferase 3A (Kᵢ = 5.03 μM) [1]. Its documented millimolar-to-low-micromolar affinity profile makes it suitable for establishing assay background signal, validating screen robustness, and serving as a comparator for hit triage in epigenetic and neurotransmitter biosynthesis enzyme programs.

Selectivity Profiling Control to Confirm Absence of Cholinesterase Off-Target Activity

Incorporate this compound into selectivity counter-screens where confirmation of acetylcholinesterase inactivity is required. The documented finding of no inhibition at 26 μM provides a data-backed rationale for using CAS 113779-02-5 as a cholinesterase-negative reference when evaluating structurally related N-arylacetamide derivatives for CNS or peripheral off-target safety profiling.

Building Block for Synthesis of Bioactive Molecules in Medicinal Chemistry Programs

Procure 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide as a versatile synthetic building block for the construction of bioactive molecules in pharmaceutical research . The compound's primary aromatic amine and tertiary amine functionalities offer orthogonal handles for further derivatization, while its classification within the α-substituted acetamide chemotype provides a defined entry point for SAR exploration in TRPV1 antagonist lead optimization campaigns [1].

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